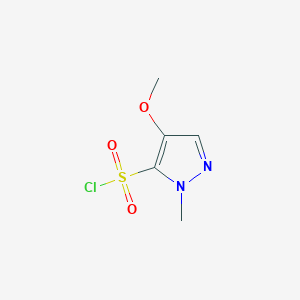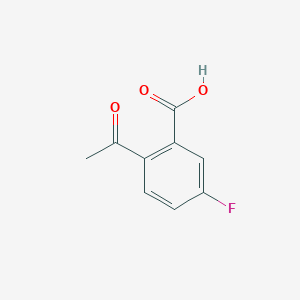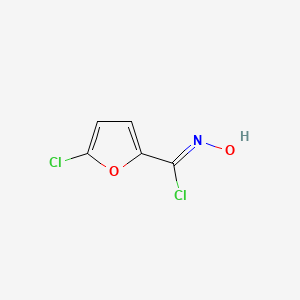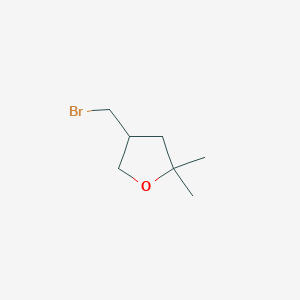![molecular formula C11H14N2OS B6599832 Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-29-0](/img/structure/B6599832.png)
Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]-, is an organic compound belonging to the morpholine family of molecules. It is a cyclic ether with a sulfur atom in the ring and a methyl group on the nitrogen atom. Thiomorpholine is a versatile molecule with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. In
作用機序
The mechanism of action of thiomorpholine is not well understood. However, it is believed that it acts as a chelating agent, binding to metal ions and forming a complex. This complex can then interact with other molecules, leading to a variety of biological effects. For example, thiomorpholine has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the biosynthesis of certain hormones.
Biochemical and Physiological Effects
The biochemical and physiological effects of thiomorpholine are not fully understood. However, it has been shown to have a variety of effects on the body. For example, it has been shown to reduce inflammation and to have anti-bacterial and anti-fungal properties. In addition, it has been shown to have a protective effect against certain types of cancer.
実験室実験の利点と制限
The use of thiomorpholine in laboratory experiments has a number of advantages. It is relatively inexpensive, has a wide range of applications, and is easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use. For example, it is sensitive to light and air, and it is not soluble in water.
将来の方向性
There are a number of potential future directions for the use of thiomorpholine. For example, it could be used in the development of new drugs or in the synthesis of new molecules for use in scientific research. In addition, it could be used in the synthesis of new materials, such as polymers, or in the development of new catalysts for organic reactions. Finally, it could be used as a starting material for the synthesis of other heterocyclic compounds.
合成法
Thiomorpholine is synthesized through a two-step process. The first step involves the reaction of a pyridine derivative with a thiocyanate salt in an aqueous solution. This reaction produces a thiourea intermediate, which is then reacted with a methyl halide in the second step. This reaction yields the desired thiomorpholine product. The overall process is simple and efficient and can be completed in a few hours.
科学的研究の応用
Thiomorpholine has a wide range of applications in scientific research. It has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and anti-inflammatory drugs. In addition, thiomorpholine has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as imidazoles and pyrazoles. It has also been used as a catalyst in organic reactions, such as the oxidation of alcohols and the formation of carbon-carbon bonds.
特性
IUPAC Name |
(6-methylpyridin-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-9-2-3-10(8-12-9)11(14)13-4-6-15-7-5-13/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLUZVYMUDPERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472351 |
Source


|
| Record name | Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
613660-29-0 |
Source


|
| Record name | Thiomorpholine, 4-[(6-methyl-3-pyridinyl)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)


![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)


![2-[(3R)-pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B6599864.png)
![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)